molecular formula C24H17NO2S B14562598 [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) CAS No. 62157-48-6

[3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone)

Cat. No.: B14562598
CAS No.: 62157-48-6
M. Wt: 383.5 g/mol
InChI Key: NRPKXINJIOIREN-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl group and two phenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an oxidizing agent, such as iodine or bromine, to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring and phenylmethanone groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone): The parent compound with unique structural features.

    [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(4-methylphenylmethanone): A similar compound with an additional methyl group on the phenyl rings.

    [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(4-chlorophenylmethanone): A derivative with chlorine substituents on the phenyl rings.

Uniqueness

The uniqueness of [3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone) lies in its specific substitution pattern and the presence of both thiazole and phenylmethanone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62157-48-6

Molecular Formula

C24H17NO2S

Molecular Weight

383.5 g/mol

IUPAC Name

[5-benzoyl-3-(4-methylphenyl)-1,2-thiazol-4-yl]-phenylmethanone

InChI

InChI=1S/C24H17NO2S/c1-16-12-14-17(15-13-16)21-20(22(26)18-8-4-2-5-9-18)24(28-25-21)23(27)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

NRPKXINJIOIREN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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